W4275

NSD2 Epigenetics Cancer Therapeutics

Validated NSD2-targeted chemical probes remain rare; most early inhibitors exhibit only micromolar potency. W4275 solves this gap as a quinazoline-based, orally bioavailable NSD2 inhibitor with single-digit nanomolar enzymatic activity (IC50 <10 nM) and demonstrated selectivity against G9a, EZH2, MLL1/4, and DNMT1. - Cellular IC50: 230 nM in RS411 (E1099K-mutant ALL) - Noncompetitive with SAM cofactor; 27.3% oral bioavailability - In vivo: 50 mg/kg QD oral, supports chronic protocols - Use as selectivity-positive control in methyltransferase panel assays

Molecular Formula C25H36N6O3
Molecular Weight 468.6 g/mol
Cat. No. B15585130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameW4275
Molecular FormulaC25H36N6O3
Molecular Weight468.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H36N6O3/c1-18(2)31-8-5-19(6-9-31)27-25-20-15-22(32-3)23(16-21(20)28-24(17-26)29-25)34-12-4-7-30-10-13-33-14-11-30/h15-16,18-19H,4-14H2,1-3H3,(H,27,28,29)
InChIKeyCFMYKRWFDVCYRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

W4275 NSD2 Inhibitor Overview


W4275 (also known as Compound 42) is a research-grade, orally active, and highly selective small-molecule inhibitor of the histone lysine methyltransferase NSD2 (also termed MMSET or WHSC1) [1]. Characterized by its quinazoline scaffold and optimized through extensive structure-activity relationship (SAR) studies, W4275 exhibits potent enzymatic inhibition with an IC₅₀ of 17 nM . Its well-documented in vitro antiproliferative activity, favorable pharmacokinetic profile in mice, and significant tumor growth inhibition in xenograft models establish it as a critical tool compound for dissecting NSD2-driven oncogenic pathways and evaluating therapeutic hypotheses in preclinical cancer research .

NSD2 pathway inhibition study fit
Methyltransferase selectivity assay context
Oral exposure model research support

Why W4275 Is Not Substitutable


NSD2-targeting compounds are not interchangeable; critical differences in mechanism of action (catalytic inhibition vs. targeted degradation), potency, cellular selectivity, and in vivo pharmacokinetics can lead to divergent and irreconcilable biological outcomes [1]. For instance, while a PROTAC degrader like LLC0424 eliminates the NSD2 protein entirely (DC₅₀ = 20 nM) [2], catalytic inhibitors such as W4275 (IC₅₀ = 17 nM) and IACS-17596 (IC₅₀ = 8.8 nM) function by blocking enzymatic activity, potentially preserving scaffolding functions of NSD2. Furthermore, varying potency and selectivity profiles can result in different off-target effects and therapeutic windows [3]. Even among catalytic inhibitors, significant disparities in oral bioavailability and in vivo efficacy necessitate careful selection based on specific experimental requirements . The following quantitative evidence guide clarifies exactly where W4275 offers distinct advantages over its closest analogs.

W4275 (NSD2 catalytic inhibitor)
Micromolar NSD2 inhibitor (e.g., 5-aminonaphthalene)
Substantially lower enzymatic inhibition may shift cellular target engagement
W4275 (noncompetitive with SAM)
SAM-competitive NSD2 inhibitor
Potency may vary with cellular SAM concentrations, altering pharmacodynamic readouts
W4275 (oral, catalytic inhibitor)
NSD2 PROTAC degrader (e.g., LLC0424)
E3 ligase-dependent degradation changes target scaffolding function; oral PK profile differs

W4275 Evidence-Based Comparisons


NSD2 Enzymatic Inhibition Potency

W4275 demonstrates a >7,800-fold higher potency against the NSD2 enzyme compared to the early inhibitor LEM-14. This substantial difference underscores the advancements in medicinal chemistry optimization and suggests that W4275 is a far more suitable tool for studying NSD2-dependent biology at pharmacologically relevant concentrations [1].

Enzymatic Inhibition
Head-to-head
IC₅₀ 17 nM
Supports potency comparison across chemotypes
158-fold vs 2.7 μM (compound 9c) under identical assay
NSD2 Epigenetics Cancer Therapeutics Enzymatic Inhibition

Methyltransferase Selectivity Profile

In a standard biochemical assay measuring NSD2 enzymatic activity, W4275 demonstrates over 6-fold greater potency than the PWWP1-domain antagonist UNC6934. While UNC6934 targets the histone-binding PWWP1 domain with a Kd of 80 nM (SPR) and a cellular NanoBRET IC₅₀ of 1.09 µM, its direct inhibition of the catalytic SET domain is significantly weaker .

Selectivity Profile
Class-level
Silent on 9 methyltransferases at NSD2 IC₅₀
Supports target attribution in cellular studies
Individual off-target IC₅₀ values not reported
NSD2 Chemical Probe Potency Enzymatic Assay

Cellular Activity in E1099K-Mutant Cells

While IACS-17596 exhibits superior in vitro enzymatic potency (IC₅₀ = 8.8 nM) , a critical differentiator for W4275 is its extensively characterized and favorable oral pharmacokinetic profile. Mouse PK studies for W4275 report an oral bioavailability (F) of 27.34%, enabling robust in vivo studies via oral gavage . In contrast, the oral bioavailability of IACS-17596 is less well-characterized in public data, with its documented in vivo activity often presented without explicit oral PK parameters, potentially limiting its utility for certain longitudinal oral dosing regimens [1].

Mutant Cell Activity
Head-to-head
IC₅₀ 230 nM (RS411)
vs 1.20 μM (MOLM13 WT)
Supports genotype-dependent cellular response context
5.2-fold selectivity window; no sub-μM activity for earlier compound 9c
NSD2 Pharmacokinetics Oral Bioavailability In Vivo Studies

Oral Bioavailability in Mice

W4275 has demonstrated significant in vivo antitumor efficacy in a highly relevant RS411 cell-derived xenograft model, which harbors the NSD2 E1099K gain-of-function mutation [1]. At a dose of 50 mg/kg QD (oral), W4275 achieved a tumor growth inhibition (TGI) rate of 52.69% . While the PROTAC degrader LLC0424 is potent in vitro (DC₅₀ = 20 nM) [2], its in vivo xenograft efficacy data is less directly comparable to the RS411 model and often reported in different cancer contexts (e.g., ALL cell lines with different genetic backgrounds) [3].

Oral Bioavailability
Reported
F = 27.34% (mouse)
Supports oral dosing route for in vivo models
PROTAC degrader LLC0424 requires intraperitoneal administration
NSD2 Xenograft In Vivo Efficacy Hematologic Malignancies

W4275 High-Impact Applications


Chemical Probe for E1099K-Mutant ALL

This scenario is ideal for researchers who require a potent, selective, and orally bioavailable tool to specifically inhibit the methyltransferase activity of NSD2. Given its IC₅₀ of 17 nM and established oral bioavailability (F=27.34%) , W4275 is perfectly suited for longitudinal in vivo studies where sustained, low-dose oral administration is needed to probe the biological consequences of NSD2 catalytic inhibition in murine models of cancer or other diseases [1]. Its non-competitive mechanism with the cofactor SAM further supports its utility in mechanistic studies .

Selectivity Benchmarking for NSD2 Inhibitors

W4275 is the compound of choice for research programs focused on NSD2 gain-of-function mutations, such as the E1099K variant found in certain acute lymphoblastic leukemias. Its robust antiproliferative activity in the RS411 cell line (IC₅₀ = 230 nM) and significant in vivo efficacy in a corresponding RS411 xenograft model (TGI = 52.69% at 50 mg/kg QD) provide a strong, context-specific validation package. This makes W4275 a superior tool for target validation studies in this specific genetic subset of hematologic cancers compared to other NSD2 inhibitors lacking this level of model-specific evidence [2].

Chronic Oral Dosing for NSD2 Inhibition

For researchers aiming to distinguish the phenotypic effects of blocking NSD2's enzymatic function versus eliminating the entire protein, W4275 serves as a critical control compound alongside NSD2-targeting PROTACs like LLC0424. This scenario leverages W4275's well-characterized catalytic inhibition profile (IC₅₀ = 17 nM) and in vivo oral activity to establish a baseline for catalytic inhibition, enabling a direct comparison with the proteome-wide and scaffolding-related effects of NSD2 degradation [3]. This is essential for elucidating the dominant mode-of-action for NSD2 targeting in specific disease contexts.

Application
Selection Property
Validation Focus
NSD2 E1099K-mutant model research
Mutant-selective cellular inhibition profile
Target engagement and H3K36me2 reduction endpoints
NSD2 selectivity profiling
Methyltransferase panel selectivity context
Off-target methyltransferase inhibition assessment
Sustained oral NSD2 inhibition studies
Oral bioavailability and dosing route
Chronic oral gavage tolerability and target suppression
Catalytic vs scaffolding function dissection
Non-degrading inhibitory mechanism
Catalytic domain dependency in NSD2 biology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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